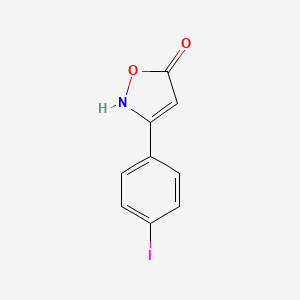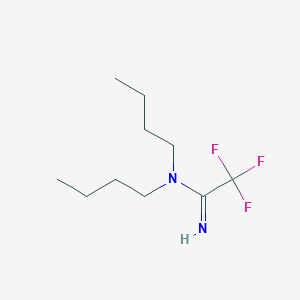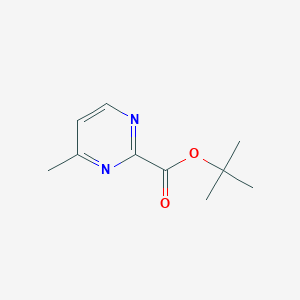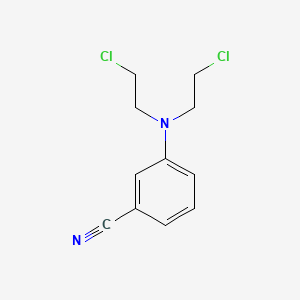![molecular formula C46H46N2P2 B11925836 (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline is a complex organic compound known for its unique structure and significant applications in various fields of scientific research. This compound is characterized by its two diphenylphosphino groups attached to a decahydroquinoxaline backbone, making it a valuable ligand in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Decahydroquinoxaline Backbone: This is achieved through a series of hydrogenation and cyclization reactions.
Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the phosphine groups or the quinoxaline backbone.
Substitution: The diphenylphosphino groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are frequently employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include various phosphine derivatives and modified quinoxaline compounds, which can be further utilized in coordination chemistry and catalysis.
科学研究应用
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes and catalysis of organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is employed in the development of advanced materials and catalysts for industrial processes.
作用机制
The mechanism by which (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
相似化合物的比较
Similar Compounds
- (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (2S,3s,4ar,8r,8ar)-Octahydro-2,3-Dimethoxy-2,3-Dimethyl-1,4-Dioxino[2,3-C]Pyridine-8-Methanol
Uniqueness
What sets (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline apart from similar compounds is its unique combination of a decahydroquinoxaline backbone with diphenylphosphino groups. This structure provides exceptional stability and reactivity, making it a versatile ligand in various catalytic processes.
属性
分子式 |
C46H46N2P2 |
|---|---|
分子量 |
688.8 g/mol |
IUPAC 名称 |
[2-[(2S,3S,4aR,8aR)-3-(2-diphenylphosphanylphenyl)-1,4-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C46H46N2P2/c1-47-41-31-17-18-32-42(41)48(2)46(40-30-16-20-34-44(40)50(37-25-11-5-12-26-37)38-27-13-6-14-28-38)45(47)39-29-15-19-33-43(39)49(35-21-7-3-8-22-35)36-23-9-4-10-24-36/h3-16,19-30,33-34,41-42,45-46H,17-18,31-32H2,1-2H3/t41-,42-,45+,46+/m1/s1 |
InChI 键 |
GLAGDVXPTFPLAJ-KTKZDIBBSA-N |
手性 SMILES |
CN1[C@@H]2CCCC[C@H]2N([C@H]([C@@H]1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
规范 SMILES |
CN1C2CCCCC2N(C(C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)




![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)






![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)

